![molecular formula C15H14N2O4 B2943770 5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034427-56-8](/img/structure/B2943770.png)
5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a complex organic compound that features a unique fusion of benzodioxine and oxazolo-pyridine structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Mecanismo De Acción
Target of Action
The primary target of this compound is the PARP1 enzyme . PARP1, or Poly (ADP-ribose) polymerase 1, is a protein that plays a key role in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound acts as an inhibitor of the PARP1 enzyme . It binds to the enzyme, preventing it from performing its function. This inhibition can lead to the accumulation of DNA damage in the cell, which can ultimately lead to cell death .
Pharmacokinetics
The compound’s effectiveness as a parp1 inhibitor suggests that it is able to reach its target in the cell and exert its effects .
Result of Action
The result of the compound’s action is the accumulation of DNA damage in the cell due to the inhibition of the PARP1 enzyme . This can lead to cell death, which is why PARP1 inhibitors are being studied for their potential use in cancer treatment .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body could potentially affect the compound’s absorption or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of catalysts such as nitro-Grela catalyst and specific temperature and pressure settings to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substituting agents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural features.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1,4-benzodioxine: Shares the benzodioxine core but lacks the oxazolo-pyridine moiety.
1,4-benzodioxane: Another related compound with a similar core structure but different functional groups.
Uniqueness
5-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is unique due to its combination of benzodioxine and oxazolo-pyridine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-15(17-6-5-11-10(8-17)7-16-21-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBGEJVACIBQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
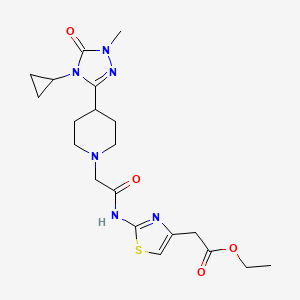
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2943689.png)
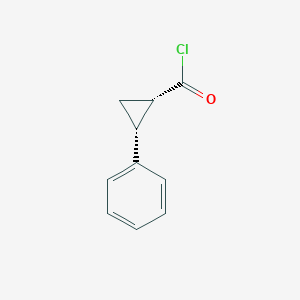
![Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2943692.png)
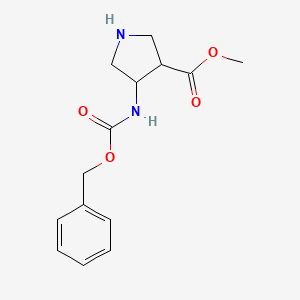
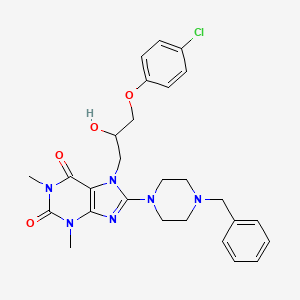
![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenesulfonamide](/img/structure/B2943696.png)
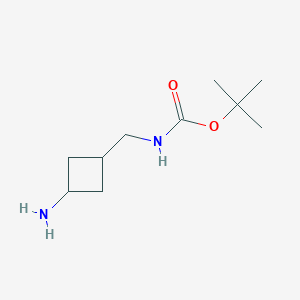

![5-[(2-methylphenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943702.png)

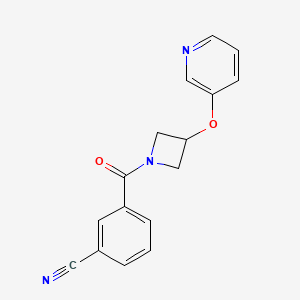
![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

